Imidazo[1,2-a]pyridin-2-yl-acetic acid

Physicochemical characterization Ionization constant Positional isomer comparison

Imidazo[1,2-a]pyridin-2-yl-acetic acid (CAS 19741-30-1) is the 2-positional isomer with a predicted pKa of 1.91—a ten-fold greater acid strength versus the 3-yl isomer—critical for consistent reactivity in minodronic acid synthesis. Officially designated Minodronic Acid Impurity 2, it is available as a certified reference standard (up to 99.59%) supporting HPLC system suitability and impurity quantification for ANDA/NDDA submissions. Its N,O-chelation capability drives quantifiable thermal and magnetic properties in transition metal complexes. Choose the correct isomer for reliable pharmaceutical impurity profiling and ligand design.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 19741-30-1
Cat. No. B008433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-2-yl-acetic acid
CAS19741-30-1
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CC(=O)O
InChIInChI=1S/C9H8N2O2/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2,(H,12,13)
InChIKeyNYYYTUHPAJSTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridin-2-yl-acetic Acid (CAS 19741-30-1): Procurement Guide for Research and Reference Standard Applications


Imidazo[1,2-a]pyridin-2-yl-acetic acid (CAS 19741-30-1) is a heterocyclic carboxylic acid featuring the imidazo[1,2-a]pyridine fused bicyclic core with an acetic acid moiety attached at the 2-position . This compound serves as a key intermediate in the synthesis of minodronic acid, a third-generation bisphosphonate for osteoporosis treatment, and is officially designated as Minodronic Acid Impurity 2 . The compound has been structurally characterized by single-crystal X-ray diffraction, revealing 2D hydrogen-bonded networks in the solid state, and has been utilized as a versatile N,O-chelating ligand for transition metal complex synthesis [1].

Why Imidazo[1,2-a]pyridin-2-yl-acetic Acid Cannot Be Replaced by Positional Isomers or Unsubstituted Scaffolds


The position of the acetic acid substituent on the imidazo[1,2-a]pyridine scaffold fundamentally alters physicochemical properties and synthetic utility. The 2-yl-acetic acid isomer (CAS 19741-30-1) exhibits a predicted pKa of 1.91±0.10, whereas the 3-yl-acetic acid positional isomer (CAS 17745-04-9) shows a significantly higher pKa of 2.96±0.10, indicating approximately a ten-fold difference in acid strength and corresponding reactivity . This distinction affects ionization state at physiological pH, solubility, metal coordination behavior, and performance in subsequent synthetic transformations. Furthermore, the parent imidazo[1,2-a]pyridine scaffold without the acetic acid moiety lacks the N,O-chelation capability that enables the formation of structurally characterized transition metal complexes with quantifiable thermal and magnetic properties [1]. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended application.

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyridin-2-yl-acetic Acid (CAS 19741-30-1)


pKa Differentiation: 2-yl-Acetic Acid vs. 3-yl-Acetic Acid Positional Isomer

The 2-yl-acetic acid isomer (CAS 19741-30-1) demonstrates substantially stronger acidity than its 3-yl-acetic acid positional isomer (CAS 17745-04-9). The predicted pKa for the target compound is 1.91±0.10 , whereas the 3-position isomer exhibits a predicted pKa of 2.96±0.10 . This difference of approximately 1.05 pKa units translates to the 2-yl isomer being roughly 11 times more acidic than the 3-yl isomer.

Physicochemical characterization Ionization constant Positional isomer comparison

Thermal Stability Differentiation of Metal Complexes: Co(II) vs. Ni(II) vs. Mn(II) Complexes

When employed as an N,O-chelating ligand, imidazo[1,2-a]pyridin-2-ylacetic acid forms isomorphous ML2(H2O)2·2H2O complexes with transition metals. The Co(II) and Ni(II) complexes (compounds 2 and 3) are thermally less stable than the Mn(II) and Cd(II) complexes (compounds 4 and 5) [1]. This quantitative thermal stability ranking provides direct guidance for selecting appropriate metal centers in materials science applications.

Coordination chemistry Thermal stability Metal-organic complexes

Established Role as Minodronic Acid Key Intermediate with Documented Synthetic Yield

The compound is an established intermediate for minodronic acid synthesis. The target compound can be synthesized from 2-aminopyridine and 4-chloro-3-oxobutyrate ethyl ester in ethanol at 80°C for 20 hours, with a reported ester intermediate yield of 19% before hydrolysis, and a final saponification step yield of 99% [1]. The compound's identity as Minodronic Acid Impurity 2 is recognized in pharmacopoeial reference standards, with certified purity up to 99.59% available from ISO17034-accredited sources [2].

Pharmaceutical intermediate Bisphosphonate synthesis Process chemistry

Verified Physicochemical Parameters: Melting Point and Density for Identity Confirmation

The compound exhibits well-defined physicochemical parameters suitable for identity verification and quality control. The reported melting point is 207-208 °C (ethanol/water), with a predicted density of 1.35±0.1 g/cm³ . These parameters enable unambiguous identification and purity assessment during procurement and experimental use.

Quality control Identity verification Physicochemical characterization

Research and Industrial Applications for Imidazo[1,2-a]pyridin-2-yl-acetic Acid (CAS 19741-30-1)


Pharmaceutical Reference Standard for Minodronic Acid Impurity Profiling

This compound is officially designated as Minodronic Acid Impurity 2 and is available as a certified reference standard with purity up to 99.59% from ISO17034-accredited suppliers [1]. Pharmaceutical analytical laboratories utilize this material for HPLC method development, system suitability testing, and impurity quantification in minodronic acid drug substance and finished product quality control. The compound's established identity and purity specifications directly support regulatory compliance in ANDA and NDA submissions.

N,O-Chelating Ligand for Transition Metal Complex Synthesis and Materials Science

The carboxylic acid and imidazo[1,2-a]pyridine nitrogen atoms enable the compound to function as an N,O-chelating ligand, forming structurally characterized ML2(H2O)2·2H2O complexes with Ni(II), Co(II), Mn(II), and Cd(II) [1]. The thermal stability ranking (Mn/Cd > Co/Ni) and magnetic properties of these complexes provide a quantitative basis for selecting specific metal centers for materials applications, including magnetic materials development, coordination polymer synthesis, and heterogeneous catalysis.

Key Intermediate for Bisphosphonate Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of minodronic acid, a third-generation bisphosphonate with bone resorption inhibitory activity reported to be 2-fold that of disodium incadronate, 10-fold that of alendronate sodium, and 100-fold that of disodium pamidronate [1]. The documented synthetic route using 2-aminopyridine and 4-chloro-3-oxobutyrate ethyl ester in ethanol at 80°C for 20 hours, with a 19% ester intermediate yield and 99% saponification yield, provides a validated starting point for process development and scale-up studies.

Physicochemical Reference for Heterocyclic Carboxylic Acid Characterization

The compound's well-defined melting point (207-208 °C) and predicted density (1.35 g/cm³) provide reliable identity verification parameters for laboratory inventory management [1]. The significant pKa difference between the 2-yl-acetic acid isomer (pKa 1.91) and the 3-yl-acetic acid isomer (pKa 2.96) enables this compound to serve as a model system for studying substituent position effects on heterocyclic carboxylic acid ionization behavior, solubility, and reactivity in academic and industrial research settings.

Technical Documentation Hub

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